6-(2-Methoxyphenyl)pyridazine-3-thiol
Overview
Description
“6-(2-Methoxyphenyl)pyridazine-3-thiol” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring with a methoxyphenyl group at the 6-position and a thiol group at the 3-position . Pyridazine derivatives are known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
Pyridazine derivatives are highly reactive towards displacements by nucleophilic species . They can undergo various chemical reactions, including aza-Diels-Alder reactions with 1-propynylamines, leading to the highly regioselective synthesis of 6-aryl-pyridazin-3-amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 218.27 and a molecular formula of C11H10N2OS . Additional properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis and Antibacterial Activity : A study described the synthesis of novel thieno[2,3-c]pyridazines using similar compounds as starting materials, which were then evaluated for their antibacterial activities (Al-Kamali et al., 2014).
Chemiluminescence Quenching : Research indicated that sulfur-containing compounds, similar to "6-(2-Methoxyphenyl)pyridazine-3-thiol," can suppress chemiluminescence in biochemical studies, highlighting their potential use in understanding antioxidant efficiency in biological systems (Kruglov et al., 2010).
Antiviral Properties : Some derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine, related to "this compound," have been designed to inhibit the replication of viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).
Anti-Alzheimer and Anti-Cox2 Properties : Compounds related to "this compound" were tested for their potential as anti-Alzheimer and anti-cox2 reagents, showing promising results (Attaby et al., 2009).
Insecticidal Activity : Pyridine derivatives, including those related to "this compound," have been studied for their insecticidal activities, particularly against the cowpea aphid (Bakhite et al., 2014).
Antiulcer Agents : Synthesis and antisecretory activity of pyridazine derivatives, including structures similar to "this compound," were investigated, with some compounds showing potent, long-lasting activity (Yamada et al., 1981).
Antirhinovirus Compound : A compound structurally related to "this compound" demonstrated significant inhibitory properties against rhinoviruses, suggesting its potential as an antiviral agent (Andries et al., 2005).
Antiproliferative Activity : Derivatives of "this compound" were synthesized and evaluated for their antiproliferative activities, highlighting their potential in cancer research (Nassar et al., 2016).
Future Directions
The future directions of “6-(2-Methoxyphenyl)pyridazine-3-thiol” and similar pyridazine derivatives involve further exploration of their diverse pharmacological activities. The easy functionalization at various ring positions makes them attractive compounds for designing and synthesis of new drugs . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .
properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyridazine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-5-3-2-4-8(10)9-6-7-11(15)13-12-9/h2-7H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKVLGMEJOOEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.